

Quality Control Standards & Validation Parameters

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Compound Focus: Metalaxyl-13C6

CAS No.: 1356199-69-3

Cat. No.: S1799545

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A robust analytical method must be validated against specific parameters. The following table summarizes the typical acceptance criteria for key quality control metrics based on current research:

Parameter	Acceptance Criteria	Experimental Example from Literature
Linearity	Correlation coefficient (R^2) ≥ 0.990	$R^2 \geq 0.990$ for metalaxyl-M in fungicide formulations [1].
Recovery	Typically 70-120% with RSD $< 20\%$	83.90 - 110.47% in Chinese bayberry and <i>Dendrobium officinale</i> [2]. 86.7% for metalaxyl-M in cucumber [3]. 88% - 103% in durian leaf [4].
Precision	Relative Standard Deviation (RSD) $< 20\%$	RSD $< 1.5\%$ for active ingredient analysis [1]. RSD ranged from 0.86% to 5.81% in various food matrices [2].
Limit of Detection (LOD)	Signal-to-Noise ratio $\sim 3:1$	0.27 $\mu\text{g/mL}$ in durian leaf [4]. 0.003 mg/kg in tomato [5].
Limit of Quantification (LOQ)	Signal-to-Noise ratio $\sim 10:1$	0.91 $\mu\text{g/mL}$ in durian leaf [4]. 0.009 mg/kg in tomato [5].

Parameter	Acceptance Criteria	Experimental Example from Literature
Specificity/Selectivity	No interference from the matrix at the retention time of the analyte.	Achieved via MRM in GC-MS/MS [2] and chromatographic separation in HPLC-UV [1].

Troubleshooting Common Experimental Issues

Here are answers to specific problems you might encounter during Metalaxyl analysis:

1. How can I improve the recovery rate of Metalaxyl from a complex plant matrix?

- **Problem:** Low or inconsistent recovery during sample preparation.
- **Solution:** Optimize the extraction solvent and clean-up step. Research on durian leaves found that **ethyl acetate** provided a superior recovery rate (100.3%) compared to methanol, acetonitrile, or dichloromethane [4]. For the clean-up, using a combination of **PSA, C18, and GCB** can effectively remove organic acids, lipids, and pigments, respectively, minimizing matrix effects [2].

2. What should I do if I suspect a strong matrix effect is influencing the quantification?

- **Problem:** Matrix effect causing signal suppression or enhancement.
- **Solution:**
 - **Use Matrix-Matched Calibration:** Prepare your calibration standards in the blank matrix extract to compensate for the effect. This is a widely practiced approach [2].
 - **Employ Isotope-Labeled Internal Standard:** If available, this is the most effective way to correct for matrix effects and losses during sample preparation.
 - **Dilute the Sample:** A simple dilution of the final extract can reduce the concentration of matrix components, thereby lessening their effect [5].

3. Why is my chromatogram showing interfering peaks or poor peak shape?

- **Problem:** Co-elution of interfering compounds or broad/ tailing peaks.
- **Solution:**
 - **Re-optimize the Mobile Phase:** For HPLC-UV, a mixture of **acetonitrile and water (62.5:37.5 v/v)** has been successfully used for metalaxyl-M [1].
 - **Clean or Replace the Guard Column:** A contaminated guard column is a common source of peak shape issues.
 - **Verify the LC Column Temperature:** Maintaining a constant temperature (e.g., 30°C) is crucial for retention time stability [1].

4. How do I handle samples with high surface residue, like fruits or leaves?

- **Problem:** Differentiating between systemic (inside the tissue) and surface residues.
- **Solution:** Implement a **surface cleaning step**. A study on durian leaves showed that washing with running tap water significantly reduced the measured metalaxyl concentration, allowing for a more accurate analysis of the systemic fraction [4].

Detailed Experimental Protocols

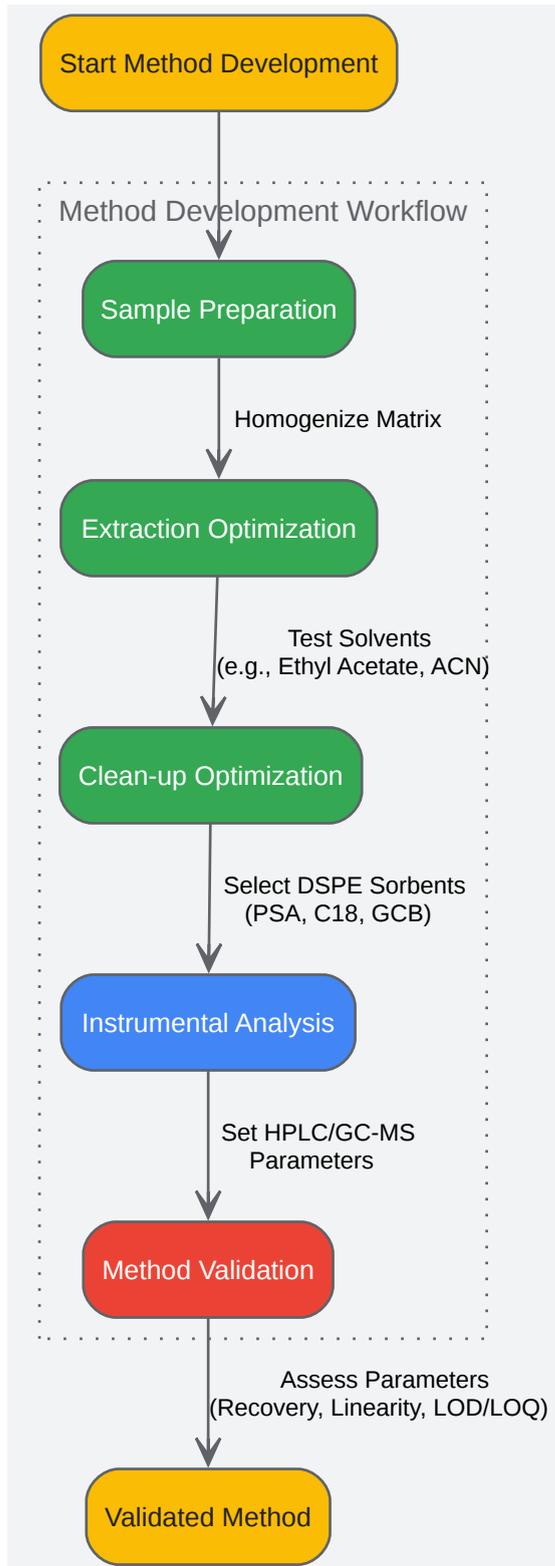
1. HPLC-UV Method for Metalaxyl Formulations (Based on [1]) This protocol is designed for determining the active ingredient in commercial products.

- **Column:** Reversed-Phase C-18 (e.g., Brownlee)
- **Column Temperature:** 30 °C
- **Mobile Phase:** Acetonitrile:Distilled Water (62.5:37.5, v/v)
- **Flow Rate:** 1.2 mL/min
- **Detection Wavelength:** 270 nm
- **Injection Volume:** 10 µL
- **Sample Preparation:** Dilute the flowable suspension or technical material in acetonitrile to an appropriate concentration within the linear range of the method.

2. QuEChERS-based Extraction for Residue Analysis in Plant Tissues (Based on [4] [2]) This is a generalized protocol for crops; the specific sorbent amounts may need optimization for your matrix.

- **Weigh:** Accurately weigh 2-10 g of homogenized sample into a 50 mL centrifuge tube.
- **Extract:** Add 10 mL of water (for dry matrices) and 10 mL of **acetonitrile**.
- **Shake:** Vortex or shake vigorously for 1-5 minutes.
- **Salt-out:** Add a salt mixture (e.g., 4g MgSO₄, 1g NaCl) and shake immediately and vigorously for 1-2 minutes.
- **Centrifuge:** Centrifuge at 4000-5000 rpm for 5 minutes.
- **Clean-up (DSPE):** Transfer 1-1.5 mL of the supernatant to a 2 mL micro-centrifuge tube containing a mixture of **150 mg MgSO₄, 50 mg PSA, 50 mg C18, and optionally 8 mg GCB** (for pigmented matrices).
- **Shake and Centrifuge:** Vortex for 2 minutes and centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
- **Analyze:** Dilute the supernatant if necessary, filter through a 0.22 µm membrane, and analyze by GC-MS/MS or LC-MS/MS.

The workflow below summarizes the key steps in developing and validating a method for Metalaxyl analysis.



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